molecular formula C15H10F3N3O2 B2531915 N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide CAS No. 830350-75-9

N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide

Cat. No.: B2531915
CAS No.: 830350-75-9
M. Wt: 321.259
InChI Key: MHSAFKYEYVQVEG-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide is an organic compound known for its unique chemical structure and properties. This compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings, and a trifluoromethoxyphenyl group attached to the nitrogen atom. The presence of the trifluoromethoxy group imparts significant chemical stability and lipophilicity, making it a valuable compound in various scientific research fields.

Biochemical Analysis

Biochemical Properties

N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as soluble epoxide hydrolase (sEH), by forming stable complexes with the enzyme’s active site . The interaction between this compound and sEH involves hydrogen bonding and hydrophobic interactions, which contribute to its inhibitory potency.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses and oxidative stress . Additionally, this compound has been shown to affect mitochondrial function by disrupting ATP synthesis, leading to alterations in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of sEH, inhibiting its enzymatic activity and preventing the hydrolysis of epoxides to diols . The inhibition of sEH by this compound leads to the accumulation of epoxides, which can exert various biological effects, including anti-inflammatory and cardioprotective actions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it may undergo degradation under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of sEH activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and protecting against oxidative stress . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . The metabolic flux of this compound can influence the levels of its metabolites, which may have distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific tissues . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with target enzymes and proteins . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethoxy)aniline with o-phenylenediamine under acidic conditions to form the benzimidazole core. This intermediate is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide: Known for its use in studying biological processes related to aging.

    2-{2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide: Used as an insecticide and acts by blocking sodium channels in insects.

Uniqueness

N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide stands out due to its unique combination of a benzimidazole core and a trifluoromethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2/c16-15(17,18)23-11-4-2-10(3-5-11)21-14(22)9-1-6-12-13(7-9)20-8-19-12/h1-8H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSAFKYEYVQVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)N=CN3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326702
Record name N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197009
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

830350-75-9
Record name N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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